5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
IUPAC Name |
5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-10-11(6-7-12-13(10)17-8-9-18-12)16-19-14(2,3)15(4,5)20-16/h6-7,17H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWFESPNQFGHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCCN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure features a benzo[b][1,4]oxazine core with a dioxaborolane moiety. This unique combination suggests potential interactions with biological targets that could lead to therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₉BNO₃ |
| Molecular Weight | 273.13 g/mol |
| CAS Number | [Pending Registration] |
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance:
- A study on imidazopyridine derivatives showed that modifications at the 3-position enhanced leishmanicidal activity against Leishmania parasites .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests it may inhibit specific kinases involved in cancer progression. Research has highlighted the importance of substituents on the oxazine ring in modulating anticancer activity:
- Compounds with bulky groups at specific positions demonstrated improved selectivity and potency against cancer cell lines .
The proposed mechanism of action for this compound involves interaction with cellular targets that disrupt critical pathways in cancer and parasitic infections. The dioxaborolane group is believed to facilitate these interactions through coordination with biological molecules.
Case Study 1: Antiparasitic Efficacy
In vitro studies have shown that derivatives of the compound exhibit micromolar activity against Leishmania species. The presence of the dioxaborolane moiety enhances solubility and bioavailability in aqueous environments .
Case Study 2: Anticancer Activity
A series of benzo[b][1,4]oxazine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that the presence of the dioxaborolane significantly increased the compounds' efficacy compared to their non-boronated counterparts .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides, forming biaryl or heterobiaryl structures. This reaction is pivotal for constructing complex scaffolds in drug discovery .
Key Reaction Parameters
Mechanistic Notes :
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the C–C bond .
-
NaOAc or K₂CO₃ is typically used as a base to stabilize the palladium intermediate .
Oxidation and Functionalization
The boronate group can be oxidized to hydroxyl or carbonyl groups under controlled conditions, enabling further derivatization .
Oxidation Pathways
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 5-Methyl-6-hydroxybenzooxazine | THF, 25°C, 6 h | 85 | |
| NaIO₄ (2 equiv) | 5-Methyl-6-ketobenzooxazine | H₂O/THF, 0°C, 2 h | 78 |
Applications :
-
Hydroxyl derivatives serve as intermediates for etherification or esterification .
-
Ketones enable condensation reactions for heterocycle synthesis .
Protodeboronation and Stability
Protodeboronation (removal of the boronate group) occurs under acidic or oxidative conditions, forming de-borylated benzooxazine .
Stability Data
| Condition | Stability Outcome | Half-Life (h) | Source |
|---|---|---|---|
| pH < 3 (HCl) | Rapid protodeboronation | <1 | |
| pH 7–9 (aqueous buffer) | Stable | >48 | |
| Light (UV exposure) | Partial decomposition | 24 |
Cyclization and Ring-Opening Reactions
The benzooxazine ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, alcohols) .
Example Reaction
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | N-Benzyl-aminobenzooxazine | EtOH, reflux, 12 h | 91 | |
| Ethanol | Ethoxy-dihydrobenzooxazine | H₂SO₄, 80°C, 6 h | 82 |
Comparison with Similar Compounds
5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Molecular Formula: C₁₄H₁₉BFNO₃
- Key Difference : A fluorine atom replaces the methyl group at position 3.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1155264-46-2)
- Molecular Formula: C₁₄H₂₀BNO₃
- Key Difference : Lacks substituents at position 5.
- Impact : Reduced steric shielding of the boronate group may lower stability during storage or reaction conditions compared to the methyl-substituted analog. However, the absence of electron-donating groups could simplify synthetic modifications .
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1361110-64-6)
- Molecular Formula: C₁₄H₂₀BNO₃
- Key Difference : Boronate group at position 7 instead of 6.
- Impact : Altered regiochemistry may affect conjugation and electronic properties, influencing reactivity in cross-coupling or interactions in biological systems .
Core Heterocycle Modifications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine (CAS 517874-21-4)
- Molecular Formula : C₁₄H₁₉BO₄
- Key Difference : Replaces the benzo[b][1,4]oxazine core with a 1,4-benzodioxine ring.
- Impact : The benzodioxine lacks the nitrogen atom present in benzooxazine, reducing hydrogen-bonding capability and altering solubility. This structural change may limit applications in medicinal chemistry where nitrogen-based interactions are critical .
Physical and Chemical Properties
Notes:
- Solubility data for the target compound is inferred from analogs; the methyl group likely improves lipophilicity.
- Stability rankings: Target > 6-boronate (unsubstituted) > 5-fluoro analog .
Reactivity in Cross-Coupling Reactions
The target compound’s boronate group participates in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures. Key comparisons:
- Reaction Rate : The 5-methyl group may slightly reduce reaction rates compared to electron-deficient analogs (e.g., 5-fluoro) due to steric hindrance and electron-donating effects .
- Yield : Higher yields are reported for methyl-substituted boronates in sterically demanding couplings, as the methyl group prevents undesired side reactions .
Q & A
Q. What are the recommended synthetic routes for preparing 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A typical protocol involves:
- Step 1: Functionalization of the benzooxazine core with a boronate ester group using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere .
- Step 2: Optimization of reaction conditions (e.g., temperature: 80–100°C, solvent: THF/toluene mixtures) to enhance yield and purity .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
Critical Parameters: Catalyst loading (1–5 mol%), base selection (e.g., Na₂CO₃), and moisture control to prevent boronate hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regioselectivity of the boronate ester substitution and benzooxazine ring conformation. Look for diagnostic peaks: δ ~1.3 ppm (tetramethyl groups) and δ ~4.2 ppm (oxazine methylene) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₁₆H₂₂BNO₃: calc. 299.17) .
- FT-IR: Identify B-O stretching (~1350 cm⁻¹) and C-N/C-O bonds in the oxazine ring .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions:
- Temperature: –20°C in airtight, amber vials to prevent photodegradation .
- Desiccant: Use molecular sieves (3Å) to avoid moisture-induced boronate ester hydrolysis .
- Stability Tests: Monitor via periodic ¹H NMR to detect decomposition (e.g., loss of tetramethyl peaks or new impurity signals) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from dynamic rotational isomerism in the boronate ester group?
Methodological Answer:
- Problem: Rotamers of the dioxaborolane ring may split NMR signals, complicating structural assignment.
- Solutions:
- Variable-Temperature NMR: Conduct experiments at –40°C to slow rotation and resolve overlapping peaks .
- Computational Modeling: Use Density Functional Theory (DFT) to simulate rotational barriers and predict splitting patterns .
- Comparative Analysis: Cross-reference with analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in ) to identify consistent spectral features .
Q. What strategies mitigate side reactions during cross-coupling steps involving this boronate ester?
Methodological Answer:
- Side Reactions: Protodeboronation or homocoupling due to oxidative conditions.
- Optimization Approaches:
- Ligand Screening: Bulky ligands (e.g., SPhos) improve catalyst stability and reduce undesired pathways .
- Oxygen-Free Environment: Use Schlenk-line techniques or gloveboxes to prevent oxidation .
- Additives: Include silver salts (Ag₂O) to suppress protodeboronation .
Q. How can computational methods guide the design of derivatives for target-specific applications (e.g., catalysis or medicinal chemistry)?
Methodological Answer:
- Step 1: Perform Docking Studies to predict binding affinity with biological targets (e.g., kinases) using software like AutoDock .
- Step 2: DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity for catalytic applications .
- Step 3: SAR Development: Synthesize analogs (e.g., varying substituents on the benzooxazine ring) and correlate computational predictions with experimental bioactivity .
Methodological Frameworks for Research Design
Q. How to align experimental studies with theoretical frameworks in boronate ester chemistry?
Methodological Answer:
Q. What statistical approaches are suitable for analyzing reproducibility issues in synthetic yields?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables (catalyst, solvent, temperature) and identify critical factors .
- Data Analysis:
- ANOVA: Quantify significance of each variable on yield .
- Principal Component Analysis (PCA): Visualize multivariate interactions (e.g., solvent polarity vs. temperature) .
Safety and Waste Management
Q. What are the critical safety protocols for handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- Waste Disposal: Segregate boron-containing waste and treat with aqueous NaOH to hydrolyze boronate esters before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
